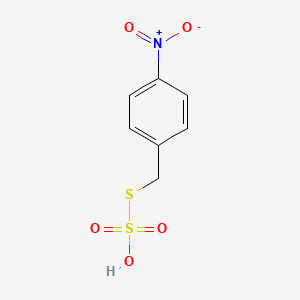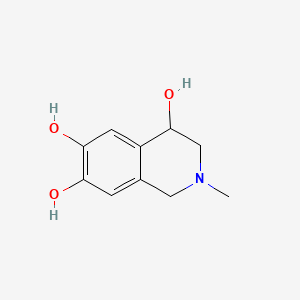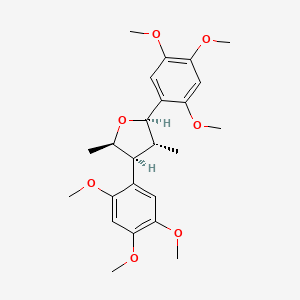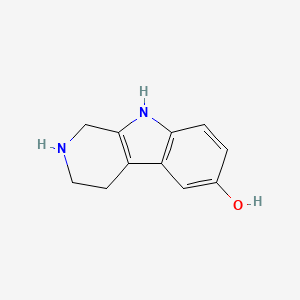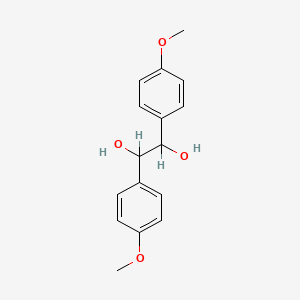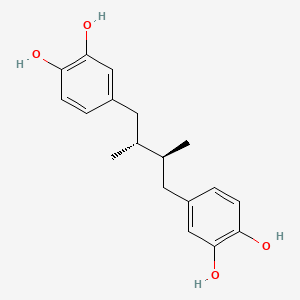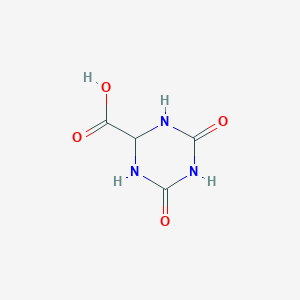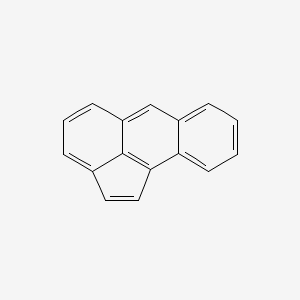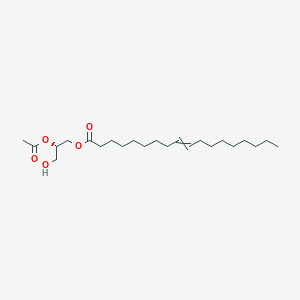
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate is a chemical compound with the molecular formula C23H42O5 and a molecular weight of 398.6 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with a suitable alcohol, such as (2S)-2,3-dihydroxypropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts is also explored to achieve higher selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a model compound for membrane studies.
Medicine: Investigated for its potential as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of (2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for esterases and lipases, which hydrolyze the ester bond to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
(2-acetyloxy-3-hydroxypropyl) (E)-octadec-9-enoate: A similar compound with a different stereochemistry.
(2S)-2,3-dihydroxypropyl (9Z)-octadec-9-enoate: Lacks the acetyloxy group but has similar structural features.
Uniqueness
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H42O5 |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(2S)-2-acetyloxy-3-hydroxypropyl] octadec-9-enoate |
InChI |
InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/t22-/m0/s1 |
InChI Key |
PWTCCMJTPHCGMS-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@H](CO)OC(=O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |
Synonyms |
1-O-octadecenoyl-2-O-acetylglycerol 1-oleoyl-2-acetyl-glycerol 1-oleoyl-2-acetyl-sn-glycerol 1-oleoyl-2-acetylglycerol 1-oleyl-2-acetylglycerol oleoylacetylglycerol oleyl acetyl glycerol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


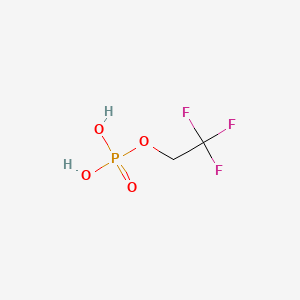
![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)
